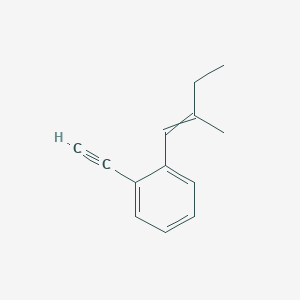

1-Ethynyl-2-(2-methylbut-1-en-1-yl)benzene

Description

1-Ethynyl-2-(2-methylbut-1-en-1-yl)benzene is a substituted benzene derivative featuring an ethynyl (-C≡CH) group and a 2-methylbut-1-en-1-yl substituent. The methylbutenyl group introduces steric and electronic effects that may influence reactivity, such as modulating cyclization pathways or regioselectivity in metal-catalyzed transformations .

Properties

CAS No. |

819871-38-0 |

|---|---|

Molecular Formula |

C13H14 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

1-ethynyl-2-(2-methylbut-1-enyl)benzene |

InChI |

InChI=1S/C13H14/c1-4-11(3)10-13-9-7-6-8-12(13)5-2/h2,6-10H,4H2,1,3H3 |

InChI Key |

KXFCSRBCWJVXFK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CC1=CC=CC=C1C#C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethynyl-2-(2-methylbut-1-en-1-yl)benzene can be achieved through several methods. One common approach involves the alkylation of ethynylbenzene with 2-methylbut-1-en-1-yl halides under basic conditions. The reaction typically requires a strong base such as potassium tert-butoxide and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-2-(2-methylbut-1-en-1-yl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Hydrogenation of the ethynyl group can be achieved using catalysts such as palladium on carbon, leading to the formation of alkenes or alkanes.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

1-Ethynyl-2-(2-methylbut-1-en-1-yl)benzene has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethynyl-2-(2-methylbut-1-en-1-yl)benzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions with aromatic systems, while the 2-methylbut-1-en-1-yl group can undergo various chemical transformations. These interactions and transformations are mediated by specific enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-Ethynyl-2-(phenylethynyl)benzene

- Substituent : Phenylethynyl (-C≡CPh).

- Synthesis : Prepared via a three-step route from p-phenylenediamine .

- Reactivity : Undergoes gold-catalyzed 5-exo-dig and 6-endo-dig cyclizations. The 5-exo-dig pathway has a lower activation barrier (ΔG‡ ≈ 10.2 kcal/mol) and higher exothermicity (ΔH = -15.3 kcal/mol) compared to 6-endo-dig (ΔG‡ ≈ 11.5 kcal/mol, ΔH = -12.8 kcal/mol) .

- Key Difference : The conjugated phenylethynyl group enhances π-system delocalization, favoring cyclization over simpler alkenyl substituents.

1-Ethynyl-2-(2-methylprop-1-enyl)benzene

1-Ethynyl-2-methoxybenzene

- Substituent : Methoxy (-OMe), an electron-donating group.

- Molecular Weight : 132.16 g/mol .

- Reactivity : The methoxy group acts as an N,O-bidentate directing group, facilitating metal-catalyzed C–H functionalization .

- Key Difference : Electron-donating methoxy groups stabilize cationic intermediates in catalysis, unlike the electron-neutral methylbutenyl group.

Spectroscopic and Physical Properties

Table 1: NMR Data Comparison

- Analysis : Bulky substituents (e.g., naphthyl in ) deshield ethynyl protons, while electron-withdrawing groups (e.g., sulfonyl in ) shift aromatic protons downfield.

Biological Activity

1-Ethynyl-2-(2-methylbut-1-en-1-yl)benzene, a compound with both alkyne and alkene functionalities, has garnered attention in the fields of organic chemistry and medicinal research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with enzymes and receptors, potential medicinal applications, and relevant case studies.

The compound features a unique substitution pattern on the benzene ring, which may impart distinct chemical reactivity and biological activity compared to its analogs. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The alkyne and alkene groups participate in chemical transformations that may influence biochemical pathways.

Key Mechanisms:

- Enzyme Interactions : The compound has been investigated for its potential interactions with specific enzymes, which could lead to inhibition or modulation of enzymatic activity.

- Receptor Binding : Preliminary studies suggest that it may bind to certain receptors, influencing cellular signaling pathways.

Biological Activity Studies

Research into the biological activity of this compound has revealed several promising findings:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Investigated for inhibition of specific enzymes involved in metabolic pathways. | |

| Cytotoxicity | Preliminary cytotoxicity assays indicate variable effects on different cell lines. | |

| Antimicrobial Potential | Explored for potential antimicrobial properties against various pathogens. |

Case Studies

Several studies have explored the biological implications of this compound.

Case Study 1: Enzyme Interaction

In a study focusing on enzyme interactions, researchers found that the compound exhibited inhibitory effects on specific metabolic enzymes, suggesting a potential role in drug development aimed at metabolic disorders.

Case Study 2: Cytotoxicity Assays

Cytotoxicity assays conducted on various cell lines demonstrated that while some cell types showed sensitivity to the compound, others exhibited resistance. For instance, murine L929 fibroblast cells displayed an LC50 value greater than 5000 nM, indicating low cytotoxicity .

Case Study 3: Antimicrobial Activity

Exploratory research into the antimicrobial properties of this compound highlighted its effectiveness against certain bacterial strains, although further studies are required to elucidate the mechanism behind this activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.